Finasteride 2-(2-Methylpropanol)amide

Description

Overview of Steroid 5α-Reductase and its Isoenzymes

Steroid 5α-reductase is an intracellular, membrane-associated enzyme family that plays a pivotal role in steroid metabolism. nih.govwikipedia.org These enzymes catalyze the irreversible reduction of the double bond in various steroid substrates. nih.gov In human androgen physiology, their most well-characterized function is the conversion of testosterone (B1683101) to DHT. proteopedia.orgresearchgate.net

Three distinct isoenzymes of 5α-reductase have been identified in humans:

Type I 5α-reductase: Primarily found in the skin (sebaceous glands) and scalp.

Type II 5α-reductase: Predominantly located in the prostate, seminal vesicles, epididymis, and hair follicles. drugbank.comnih.gov

Type III 5α-reductase: This isoenzyme is also inhibited by finasteride (B1672673). nih.govwikipedia.org

While all three isoenzymes catalyze the conversion of testosterone, their differential tissue distribution and substrate affinities lead to distinct physiological roles. The overactivity of these enzymes, leading to excess DHT production, is implicated in androgen-dependent conditions. wikipedia.org

The Role of Finasteride as a Type II and Type III 5α-Reductase Inhibitor in Research Context

Finasteride is recognized in research as a competitive and specific inhibitor of the Type II and Type III 5α-reductase isoenzymes. nih.govnih.gov Its mechanism of action involves forming a stable complex with the enzyme, effectively blocking the peripheral conversion of testosterone to DHT. drugbank.com This inhibition leads to a significant decrease in both serum and tissue concentrations of DHT. drugbank.com

Research demonstrates that finasteride exhibits a high degree of selectivity, with a much greater affinity for the Type II isoenzyme compared to the Type I isoenzyme. drugbank.comnih.gov This selective inhibition has made finasteride a valuable tool in differentiating the roles of the 5α-reductase isoenzymes in various biological processes. Structural and computational studies have elucidated the molecular mechanisms of this inhibition, showing how finasteride binds to the enzyme's active site. nih.gov The interaction involves the formation of a covalent adduct between finasteride and NADPH, facilitated by key amino acid residues within the enzyme. nih.gov

Table 1: Inhibitory Concentration (IC50) of Finasteride on 5α-Reductase Isoenzymes

| Isoenzyme | IC50 (nM) |

|---|---|

| 5α-Reductase Type I | 360 |

| 5α-Reductase Type II | 69 |

| 5α-Reductase Type III | 17.4 |

Data sourced from Wikipedia. wikipedia.org

Academic Significance of Investigating Finasteride 2-(2-Methylpropanol)amide as a Metabolite and 5α-Reductase Inhibitor

The primary pathway for finasteride metabolism involves oxidation of the t-butyl side chain, leading to the formation of hydroxylated and carboxylic acid metabolites. drugbank.comnih.gov this compound is a known metabolite of finasteride, also referred to as the M1 metabolite. nih.govlgcstandards.com Its investigation holds academic significance for several reasons.

Secondly, the study of specific metabolites like this compound can provide insights into the structure-activity relationships of 4-azasteroid compounds. wikipedia.org By comparing the chemical structure and biological activity of the metabolite to the parent drug, researchers can better understand which molecular features are critical for potent 5α-reductase inhibition. Research into the synthesis of new finasteride conjugates and derivatives aims to explore how modifications to the finasteride structure can alter its inhibitory activity and toxicological profile. nih.govresearchgate.net

Finally, characterizing the full spectrum of metabolites is crucial for developing comprehensive analytical methods to study finasteride's pharmacokinetics and disposition in biological systems. jst.go.jp The study of urinary metabolomics in patients treated with finasteride has shown alterations in steroid hormone biosynthesis, highlighting the importance of tracking not just the parent drug but its metabolic products as well. mdpi.com

Table 2: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 116285-36-0 | scbt.com |

| Molecular Formula | C₂₃H₃₆N₂O₃ | nih.govscbt.com |

| Molecular Weight | 388.54 g/mol | nih.govscbt.com |

| Synonyms | Finasteride (M1) | nih.gov |

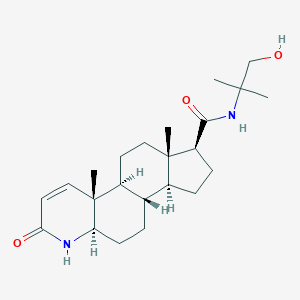

Structure

3D Structure

Properties

IUPAC Name |

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-(1-hydroxy-2-methylpropan-2-yl)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N2O3/c1-21(2,13-26)25-20(28)17-7-6-15-14-5-8-18-23(4,12-10-19(27)24-18)16(14)9-11-22(15,17)3/h10,12,14-18,26H,5-9,11,13H2,1-4H3,(H,24,27)(H,25,28)/t14-,15-,16-,17+,18+,22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFUJYZCMHDCXGQ-WSBQPABSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)NC(C)(C)CO)CCC4C3(C=CC(=O)N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)CO)CC[C@@H]4[C@@]3(C=CC(=O)N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116285-36-0 | |

| Record name | Finasteride 2-(2-methylpropanol)amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116285360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FINASTERIDE 2-(2-METHYLPROPANOL)AMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VUR22GZYY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biochemical Formation and Metabolism of Finasteride 2 2 Methylpropanol Amide

Pathways of Finasteride (B1672673) Biotransformation and Metabolite Generationnih.govt3db.ca

Finasteride undergoes extensive biotransformation, primarily in the liver, through Phase I and Phase II metabolic pathways. nih.govnih.gov Phase I metabolism involves hydroxylation and oxidation reactions, which render the drug more water-soluble to facilitate its excretion. nih.gov This initial phase is followed by Phase II metabolism, which involves the conjugation of the metabolites, further increasing their water solubility and promoting their elimination from the body. nih.gov The primary metabolites formed have been shown to possess less than 20% of the 5α-reductase inhibitory activity of the parent compound, finasteride. drugbank.comnih.govwikipedia.org

Elucidation of the Enzymatic Conversion Leading to Finasteride 2-(2-Methylpropanol)amidet3db.ca

The formation of Finasteride 2-(2-Methylpropanol)amide, also identified as ω-hydroxyfinasteride, is a direct result of the Phase I metabolic pathway. nih.govlgcstandards.com The enzyme CYP3A4 mediates the hydroxylation of the t-butyl group of the finasteride molecule. nih.gov This specific enzymatic reaction introduces a hydroxyl group, leading to the creation of this compound. lgcstandards.comnih.gov This conversion is a key initial step in the metabolic cascade of finasteride.

Comparative Analysis of Finasteride Metabolic Profiles Across Species and In Vitro Systems

The metabolic profile of finasteride exhibits variations when compared across different species and in vitro models. In humans, finasteride is extensively metabolized, resulting in two primary metabolites: the t-butyl side chain monohydroxylated metabolite (this compound) and the monocarboxylic acid metabolite. drugbank.comwikipedia.org

In contrast, in vitro studies utilizing rat hepatic microsomes have identified a broader range of metabolites. nih.gov These investigations revealed four major metabolites:

ω-hydroxy finasteride (M-1)

finasteride-ω-al (M-2)

finasteride-ω-oic acid (M-3)

6α-OH finasteride (M-4) nih.gov

Interestingly, the prevalence of these metabolites differed based on the pre-treatment of the rats. In microsomes from untreated rats, ω-hydroxy finasteride and 6α-OH finasteride were the predominant metabolites. nih.gov However, in microsomes from rats treated with phenobarbital, a known inducer of cytochrome P450 enzymes, ω-hydroxy finasteride and finasteride-ω-oic acid were the major metabolites found. nih.gov This suggests that the metabolic pathway of finasteride can be influenced by the induction of specific enzymes and highlights potential species-specific differences in its biotransformation. nih.gov

| System | Major Metabolites Identified | Key Findings |

| Human (in vivo) | - this compound (ω-hydroxyfinasteride)- Finasteride-ω-oic acid | Two primary metabolites with significantly reduced pharmacological activity compared to the parent drug. drugbank.comwikipedia.org |

| Rat Hepatic Microsomes (in vitro - untreated) | - ω-hydroxy finasteride (M-1)- 6α-OH finasteride (M-4) | Hydroxylation of the t-butyl group and at the 6-position are key metabolic steps. nih.gov |

| Rat Hepatic Microsomes (in vitro - phenobarbital-treated) | - ω-hydroxy finasteride (M-1)- finasteride-ω-oic acid (M-3) | Enzyme induction alters the primary metabolic pathway, favoring the formation of the carboxylic acid metabolite. nih.gov |

Identification and Structural Characterization of this compound as a Key Metabolitenih.gov

This compound, also referred to as ω-hydroxyfinasteride or the M-1 metabolite, is a well-documented and significant product of finasteride metabolism in humans. lgcstandards.comnih.govnih.gov Its identity has been confirmed through various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.gov This metabolite is formed through the hydroxylation of the t-butyl side chain of the parent finasteride molecule. nih.gov

Below is a table detailing the structural and chemical properties of this compound.

| Identifier | Value |

| Chemical Name | (1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-(1-hydroxy-2-methylpropan-2-yl)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide lgcstandards.comnih.gov |

| Synonyms | Finasteride (m1), O-Hydroxyfinasteride, ω-hydroxyfinasteride nih.gov |

| Molecular Formula | C₂₃H₃₆N₂O₃ lgcstandards.comnih.gov |

| Molecular Weight | 388.5 g/mol nih.gov |

| InChI Key | Not explicitly found for this metabolite, but related to the parent compound. |

| SMILES | CC(C)(CO)NC(=O)[C@H]1CC[C@H]2[C@@H]3CC[C@H]4NC(=O)C=C[C@]4(C)[C@H]3CC[C@]12C lgcstandards.com |

| CAS Number | 116285-36-0 nih.gov |

Pharmacological Activity and Molecular Mechanisms of Finasteride 2 2 Methylpropanol Amide

Evaluation of 5α-Reductase Inhibitory Potency and Selectivity

The primary mechanism of action of Finasteride (B1672673) and its metabolites revolves around the inhibition of 5α-reductase, the enzyme responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). nih.govresearchgate.net

In Vitro Studies on Type I, Type II, and Type III 5α-Reductase Isoenzymes

While extensive data exists for the parent compound, Finasteride, specific in vitro studies detailing the inhibitory potency (IC50 values) of Finasteride 2-(2-Methylpropanol)amide against the individual 5α-reductase isoenzymes (Type I, Type II, and Type III) are not extensively documented in publicly available literature. However, it has been established that the metabolites of Finasteride are significantly less active than the parent drug. nih.govfda.gov

Comparative Efficacy with Parent Finasteride and Other Known Inhibitors

Research and clinical documentation indicate that the metabolites of Finasteride, including this compound, possess no more than 20% of the 5α-reductase inhibitory activity of Finasteride itself. nih.govfda.gov This suggests a substantially lower efficacy in blocking the conversion of testosterone to DHT when compared to the parent compound.

| Compound | Target Isoenzyme(s) | Reported Inhibitory Activity |

| Finasteride | Primarily Type II 5α-Reductase | High Potency (IC50 in nM range) researchgate.net |

| This compound | 5α-Reductase | ≤ 20% of Finasteride's activity nih.govfda.gov |

| Dutasteride (B1684494) | Type I & Type II 5α-Reductase | High Potency, inhibits both isoenzymes surgicalcosmetic.org.br |

Molecular Interactions and Binding Dynamics with 5α-Reductase Enzymes

The interaction between 5α-reductase inhibitors and the enzyme's active site is crucial for their inhibitory function.

Elucidation of Active Site Binding and Conformational Changes

Formation of Enzyme-Inhibitor Complexes and Adducts

Finasteride forms a stable complex with the 5α-reductase enzyme, leading to its inhibition. drugbank.com The significantly lower potency of this compound suggests that the enzyme-inhibitor complex it forms is likely less stable or forms less readily compared to that of the parent drug. Detailed studies on the kinetics and nature of the complex formed by this specific metabolite are not extensively described in the literature.

Impact on Dihydrotestosterone (DHT) and Testosterone Levels in Experimental Models

The primary pharmacological outcome of 5α-reductase inhibition is the reduction of DHT levels and a subsequent, smaller increase in testosterone levels.

Due to its substantially lower inhibitory potency on 5α-reductase, the direct impact of isolated this compound on DHT and testosterone levels in experimental models is expected to be minimal compared to the parent drug. Clinical studies on Finasteride have shown that it can reduce serum DHT levels by approximately 70%, with a corresponding modest increase in testosterone levels that generally remain within the normal physiological range. drugbank.com Given that this compound possesses less than 20% of the inhibitory activity of Finasteride, its contribution to the observed in vivo changes in hormone levels following Finasteride administration is considered minor. nih.govfda.gov

Synthetic Approaches and Structure Activity Relationship Sar Studies of Finasteride Amide Derivatives

Methodologies for the Chemical Synthesis of Finasteride (B1672673) 2-(2-Methylpropanol)amide

Finasteride 2-(2-Methylpropanol)amide is primarily known as a metabolite of finasteride, formed in vivo through hydroxylation of the t-butyl side chain by cytochrome P450 3A4 enzymes. nih.govmdpi.comgoogle.com While specific published literature detailing the de novo laboratory synthesis of this particular metabolite is scarce, its availability as a commercial reference standard implies that a synthetic route has been established. nih.govnih.govdrugbank.com

A plausible synthetic pathway can be inferred from the general and well-documented methods for synthesizing finasteride and its analogs. wikipedia.org The cornerstone of these syntheses is the formation of the amide bond at the C-17β position of the steroid core. Typically, this involves the activation of the 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid. This carboxylic acid intermediate can be converted to a more reactive species, such as an acid chloride or an activated ester (e.g., a 2-pyridyl thioester), to facilitate amidation.

Following this established logic, the synthesis of this compound would likely involve the reaction of the activated 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid with 2-amino-2-methyl-1-propanol. This reaction would yield the desired N-(1-hydroxy-2-methylpropan-2-yl) amide side chain, resulting in the target compound, this compound.

Design and Preparation of Novel Finasteride Analogs with Varied Amide Moieties

The design and synthesis of novel finasteride analogs have been a key strategy for discovering next-generation 5α-reductase inhibitors with improved potency, selectivity, and pharmacokinetic profiles. A primary focus of these efforts has been the modification of the C-17β amide moiety, as this group plays a crucial role in the compound's interaction with the enzyme's binding pocket.

The general approach to preparing these analogs follows the amidation reaction described previously. By substituting tert-butylamine (B42293) with a diverse range of primary amines, researchers can generate a library of novel finasteride derivatives. An example of this is the synthesis of dutasteride (B1684494), a potent dual inhibitor of both type 1 and type 2 5α-reductase. The synthesis of dutasteride involves the amidation of the activated 17β-carboxylic acid with 2,5-bis(trifluoromethyl)aniline, highlighting how a significant alteration of the amide substituent can lead to a profoundly different pharmacological profile.

Further research into 6-azaandrost-4-en-3-ones, which are structurally related to finasteride, has explored a wide variety of C17 amide substituents. In these studies, two series of amides were found to be particularly potent: 2,5-disubstituted anilides and (arylcycloalkyl)amides. The preparation of these compounds demonstrates a deliberate and systematic approach to modifying the amide group to explore the chemical space and optimize biological activity.

Structure-Activity Relationship (SAR) Investigations of the Amide Side Chain

Structure-activity relationship (SAR) studies have been instrumental in elucidating the role of the C-17β amide side chain in the inhibitory activity of finasteride and its analogs. These investigations have revealed that the size, shape, and electronic properties of the amide substituent are critical determinants of enzyme affinity and selectivity.

Influence of the 2-(2-Methylpropanol)amide Group on Enzyme Affinity and Selectivity

As a metabolite, this compound demonstrates significantly reduced inhibitory activity compared to its parent compound, finasteride. Studies on the metabolism of finasteride have shown that its metabolites, including the hydroxylated derivative, are essentially inactive or possess less than 20% of the 5α-reductase inhibitory activity of finasteride. nih.gov This substantial decrease in potency indicates that the introduction of a hydroxyl group on the t-butyl moiety is detrimental to the compound's ability to bind to and inhibit the 5α-reductase enzyme effectively. The modification alters the steric and electronic profile of the side chain, disrupting the optimal interactions within the enzyme's active site.

Exploration of Steric and Electronic Effects on Inhibitory Activity

The exploration of different amide substituents has provided valuable insights into the steric and electronic requirements for potent 5α-reductase inhibition. Structural studies of the human 5α-reductase type 2 (SRD5A2) enzyme in complex with finasteride have shown that the amide group forms a crucial hydrogen bond with the residue E57 in the active site. This interaction helps to anchor the inhibitor within the binding pocket.

A study on a series of C17 amide-substituted 6-azaandrost-4-en-3-ones provided quantitative data on these effects. The results, summarized in the table below, show that modifying the amide group can dramatically influence potency against both type 1 and type 2 5α-reductase. For instance, analogs with bulky arylcycloalkyl or substituted anilide groups at the C17 position displayed picomolar IC50 values against the type 2 isozyme and low nanomolar to picomolar IC50s against the type 1 isozyme. This demonstrates that both the steric bulk and the electronic nature of the amide substituent are key factors in achieving high-affinity binding.

Table 1: Inhibitory Activity of Selected 6-Azaandrost-4-en-3-one Analogs with Varied C17 Amide Moieties

| Compound | C17 Amide Substituent | 5AR Type 1 IC50 (nM) | 5AR Type 2 IC50 (nM) |

|---|---|---|---|

| Finasteride (1) | tert-Butyl | 360 | 69 |

| Analog A | (1-Phenylcyclopentyl) | 0.14 | 0.06 |

| Analog B | (1-Phenylcyclohexyl) | 0.17 | 0.05 |

| Analog C | 2,5-Bis(trifluoromethyl)phenyl | 7 | 6 |

| Analog D | 2-Methyl-5-fluorophenyl | 1.8 | 0.04 |

Data sourced from a study on 6-azaandrost-4-en-3-ones. IC50 values for Finasteride are also provided for comparison.

Strategies for Modulating Biological Activity through Chemical Modifications

The insights gained from SAR studies have led to the development of clear strategies for modulating the biological activity of 5α-reductase inhibitors through chemical modifications of the amide side chain. The primary goal of these strategies is to optimize the inhibitor's properties, such as potency, isozyme selectivity, and pharmacokinetic profile.

One key strategy is the introduction of bulky and lipophilic groups to the amide nitrogen to enhance binding affinity and, consequently, inhibitory potency. As demonstrated by dutasteride and other potent analogs, increasing the size and lipophilicity of the substituent can lead to a significant improvement in activity against both major 5α-reductase isozymes.

Another important strategy involves fine-tuning the electronic properties of the amide substituent to modulate selectivity. By incorporating different functional groups, such as halogens or alkyl groups on an aromatic ring, it is possible to alter the inhibitor's affinity for type 1 versus type 2 5α-reductase. This allows for the design of either dual inhibitors that target both isozymes or selective inhibitors that primarily target one, depending on the therapeutic goal. The development of analogs with 100- to 500-fold selectivity for 5α-reductase over other steroid-metabolizing enzymes, such as 3β-hydroxysteroid dehydrogenase, underscores the success of this approach in improving the safety profile by minimizing off-target effects.

Analytical Methodologies for Finasteride 2 2 Methylpropanol Amide Research

Development and Validation of Chromatographic Techniques for Separation and Quantification

Chromatographic methods are the cornerstone for isolating and quantifying Finasteride (B1672673) 2-(2-Methylpropanol)amide from various samples, including biological fluids and in vitro assay systems. The validation of these techniques ensures their accuracy, precision, and reliability, which are paramount for meaningful research findings.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the most prominently reported technique for the analysis of Finasteride 2-(2-Methylpropanol)amide. researchgate.netresearchgate.netnih.gov These methods are essential for its determination in human plasma, urine, and bile. researchgate.netresearchgate.nettandfonline.comtandfonline.com

Developed LC-MS/MS methods are characterized by their high sensitivity and specificity, allowing for the quantification of the metabolite at very low concentrations. For instance, validated methods have achieved a lower limit of quantification (LLOQ) of 0.5 ng/mL in plasma and 2.0 ng/mL in urine. researchgate.net The separation is typically achieved on reverse-phase columns, such as C18 columns. nih.gov The validation of these HPLC methods, in line with regulatory guidelines, confirms their suitability for pharmacokinetic studies and for investigating the metabolic pathways of Finasteride. researchgate.nettandfonline.comtandfonline.com

While specific HPLC methods dedicated solely to the analysis of isolated this compound are not extensively detailed in the public domain, the principles and parameters used in the broader analysis of Finasteride and its metabolites are applicable. These methods are validated for linearity, precision, accuracy, and robustness to ensure reliable quantification.

| Parameter | Reported Value/Range | Matrix | Reference |

|---|---|---|---|

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | Plasma | researchgate.net |

| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL | Urine | researchgate.net |

| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL | Bile | researchgate.net |

| Commonly Used Column Type | Reverse-Phase C18 | General | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Currently, there is a lack of specific, published research detailing the use of Gas Chromatography-Mass Spectrometry (GC-MS) for the direct analysis of this compound. The inherent chemical structure of this compound, a polar and high molecular weight steroid derivative, makes it non-volatile. Therefore, it would likely require derivatization to increase its volatility and thermal stability before it could be successfully analyzed by GC-MS. While GC-MS is a powerful tool for metabolite profiling, the current body of scientific literature favors LC-MS techniques for the analysis of Finasteride and its metabolites.

Spectrometric Techniques for Structural Elucidation and Purity Assessment

Spectrometric techniques are indispensable for the definitive identification and structural confirmation of this compound. They provide detailed information about the molecule's structure, connectivity, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules. While detailed, specific ¹H-NMR and ¹³C-NMR spectral data and peak assignments for isolated this compound are not widely available in the peer-reviewed literature, its synthesis and characterization would invariably involve NMR to confirm its structure. Commercial suppliers of this compound as a reference standard confirm its identity, which is typically verified through methods including NMR. simsonpharmauat.comsimsonpharma.com The analysis would confirm the presence of the 2-hydroxy-1,1-dimethylethyl group attached to the amide, distinguishing it from the parent Finasteride molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) plays a critical role in confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can definitively confirm the molecular formula, C₂₃H₃₆N₂O₃. simsonpharma.com

Tandem mass spectrometry (MS/MS), often performed with HRMS instruments, is used to study the fragmentation patterns of the molecule. This fragmentation provides structural information that helps in identifying the compound, especially in complex mixtures encountered during metabolite identification studies. The fragmentation of the parent ion would yield specific product ions that are characteristic of the Finasteride core structure and the modified side chain, allowing for its unambiguous identification in biological samples. researchgate.net

| Compound | Molecular Formula | Molecular Weight (g/mol) | Reference |

|---|---|---|---|

| This compound | C₂₃H₃₆N₂O₃ | 388.54 | simsonpharmauat.comsimsonpharma.comscbt.com |

Bioanalytical Methods for Detection in Biological Samples (e.g., in vitro assays, tissue extracts)

The detection of this compound in biological samples such as plasma, urine, and bile is almost exclusively achieved using LC-MS/MS. researchgate.netresearchgate.netnih.gov These bioanalytical methods are developed and validated to be highly sensitive and specific, enabling the study of Finasteride's pharmacokinetics and metabolism. tandfonline.com

The process typically involves sample preparation to extract the analyte from the biological matrix. This can include protein precipitation, liquid-liquid extraction, or solid-phase extraction. An internal standard is usually added at the beginning of the sample preparation process to ensure accuracy and account for any loss during extraction and analysis. The extracted sample is then injected into the LC-MS/MS system. Quantification is often performed in the Selected Reaction Monitoring (SRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and the internal standard. researchgate.net

Studies have successfully applied these validated bioanalytical methods to investigate the impact of other drugs on the metabolism of Finasteride, demonstrating the robustness and reliability of the analytical techniques used for this compound. researchgate.nettandfonline.com

Advanced Research Directions for Finasteride 2 2 Methylpropanol Amide

In-depth Structural Biology of Metabolite-Enzyme Complexes

A fundamental understanding of a molecule's biological activity begins with its three-dimensional structure when bound to its target. For Finasteride (B1672673) 2-(2-Methylpropanol)amide, its primary enzyme target is steroid 5α-reductase. Research on the parent drug, finasteride, has revealed that it acts as a mechanism-based inhibitor, forming a highly stable, noncovalent enzyme-NADP-dihydrofinasteride adduct, which accounts for its potent effect. pfsfoundation.org

However, detailed structural data, such as that from X-ray crystallography or cryo-electron microscopy, for the complex formed between Finasteride 2-(2-Methylpropanol)amide and 5α-reductase is not yet available. Obtaining this structural information is a critical future step. It would elucidate the precise molecular interactions—the hydrogen bonds, van der Waals forces, and hydrophobic contacts—that govern the binding of the metabolite. Such studies would provide a structural explanation for its reduced inhibitory activity compared to the parent compound. wikipedia.orgdrugbank.com Elucidating the crystal structure of steroid 5α-reductase type II is considered essential to fully understand the mechanism-induced inhibition by finasteride and its metabolites. nih.gov

Computational Modeling and Molecular Dynamics Simulations of Interactions

Computational chemistry offers powerful tools to predict and analyze molecular interactions in the absence of empirical structural data. While molecular dynamics (MD) simulations and docking studies have been employed to design novel finasteride analogs and to screen for off-target interactions of the parent drug, arabjchem.orgresearchgate.netnih.gov these methods have yet to be extensively applied to this compound.

Future research should focus on performing MD simulations to model the docking of this metabolite into the active site of both its primary target, 5α-reductase, and its metabolizing enzyme, CYP3A4. Key research objectives for these computational studies would include:

Binding Affinity Comparison: Calculating and comparing the binding free energy of the metabolite with that of finasteride to computationally validate the observed differences in inhibitory potency.

Interaction Dynamics: Analyzing the stability and dynamics of the metabolite within the enzyme's active site over time to identify key residues responsible for its recognition and binding.

Conformational Analysis: Determining if the metabolite induces different conformational changes in the enzyme compared to the parent drug, which could affect catalytic activity.

These simulations would provide a dynamic, atom-level view of the interactions that complement static structural biology data and guide further empirical research.

Exploring its Potential as a Biomarker for Finasteride Activity or Metabolism

As a major metabolite, this compound is a strong candidate for a biomarker to monitor finasteride metabolism and patient adherence. Preclinical studies in rats have successfully identified the metabolite in plasma, bile, and urine, confirming its role in the drug's elimination pathway. jst.go.jp Furthermore, its conjugated form, this compound β-D-glucuronide, has been detected in human urine samples, indicating its relevance in human metabolic pathways. biosynth.com

Untargeted metabolomics studies of urine from patients taking finasteride have successfully identified significant alterations in steroid hormone biosynthesis, confirming the drug's systemic effect by observing changes in the dihydrotestosterone (B1667394) (DHT) to testosterone (B1683101) ratio. mdpi.comnih.govresearchgate.net The development of a targeted assay to specifically quantify this compound and its glucuronide conjugate could offer a more direct and precise measure of finasteride biotransformation. This would be invaluable for pharmacogenetic studies seeking to correlate CYP3A4 activity with patient outcomes and for personalizing medicine by ensuring optimal metabolic activity.

Table 1: Biomarker Potential of this compound

| Feature | Relevance as a Biomarker |

|---|---|

| Origin | Direct product of Phase I metabolism of finasteride via CYP3A4. nih.govnih.gov |

| Detection | Identifiable in plasma, urine, and bile. jst.go.jp |

| Specificity | Its presence is a direct confirmation of finasteride intake and metabolism. |

| Application | Can be used to monitor patient adherence and study individual variations in drug metabolism (pharmacogenetics). |

| Clinical Utility | Potential to correlate metabolite levels with clinical efficacy or off-target effects. |

Development of Advanced In Vitro and In Silico Models for Metabolite Research

The initial characterization of this compound was achieved using in vitro models, specifically rat hepatic microsomes. nih.gov These models were instrumental in isolating the metabolite and identifying the primary metabolic pathways. To advance this research, more sophisticated models are necessary. Future in vitro research could employ:

Human-derived Systems: Utilizing human liver microsomes, hepatocytes, or advanced models like liver-on-a-chip to study species-specific differences in metabolism.

Recombinant Enzymes: Using purified, recombinant CYP3A4 and specific UDP-glucuronosyltransferase (UGT) enzymes to study the kinetics of the metabolite's formation and subsequent conjugation in a highly controlled environment. nih.gov

Integration of Metabolomics and Proteomics in Comprehensive Finasteride Research

A holistic understanding of finasteride's action requires the integration of multiple "omics" disciplines. Proteomics can identify and quantify the key proteins involved: the target enzyme (5α-reductase), the metabolizing enzymes (CYP3A4, UGTs), and potential off-targets. nih.govresearchgate.net Metabolomics provides a functional readout of the consequences of the drug's action, revealing shifts in the entire metabolic network, including steroid and amino acid pathways. mdpi.com

The integration of these two fields offers a powerful systems biology approach. For example, by combining proteomics and metabolomics data, researchers can directly link an individual's expression level or genetic variants of CYP3A4 (the proteome) to their plasma or urine levels of this compound (the metabolome). This integrated approach is the cornerstone of pharmacogenetics and personalized medicine, with the ultimate goal of predicting an individual's response to finasteride based on their unique molecular profile. nih.govsigmaaldrich.com

Mentioned Compounds

Q & A

Q. What are the established synthetic pathways for Finasteride 2-(2-Methylpropanol)amide, and how can yield optimization be approached?

Methodological Answer: The synthesis of Finasteride derivatives typically starts from steroid precursors like pregnenolone acetic ester. Key steps include hypobromous acid oxidation, methanol esterification, and Oppenauer oxidation. For this compound, modifications involve introducing the 2-(2-methylpropanol)amide moiety via Bodroux reaction or similar amidation techniques. Yield optimization (e.g., 36.5% overall yield in Finasteride synthesis) requires controlling reaction conditions (temperature, solvent purity) and intermediate purification using column chromatography or recrystallization .

Q. Which analytical techniques are recommended for identifying and quantifying this compound in complex matrices?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (e.g., 210–220 nm) is standard for purity assessment. For trace analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) using electrospray ionization (ESI) in positive ion mode improves sensitivity. Impurity profiling should follow USP guidelines, specifying acceptance criteria for related substances (e.g., ≤0.15% for individual unspecified impurities) .

Q. How can researchers prepare and validate reference standards for this compound?

Methodological Answer: Reference standards should be synthesized under Good Manufacturing Practice (GMP) conditions, with purity verified via NMR (¹H/¹³C), FT-IR, and elemental analysis. Accelerated stability studies (40°C/75% RH for 6 months) assess degradation pathways. Quantification via differential scanning calorimetry (DSC) ensures batch-to-batch consistency. Commercial standards (e.g., 116285-36-0) are available but require cross-validation with in-house preparations .

Advanced Research Questions

Q. What mechanisms underlie the interaction between this compound and neurosteroid biosynthesis in vivo?

Methodological Answer: Finasteride derivatives inhibit 5α-reductase, reducing conversion of testosterone to dihydrotestosterone (DHT). This suppresses neurosteroids like allopregnanolone, modulating GABAergic signaling. To study this, use rodent models with intracerebroventricular drug administration and measure neurosteroid levels via gas chromatography-mass spectrometry (GC-MS). Human studies require paired CSF and plasma sampling pre/post-treatment, correlating with behavioral assays (e.g., alcohol intake modulation) .

Q. How do in vitro enzyme inhibition assays for 5α-reductase compare with in vivo pharmacokinetic-pharmacodynamic (PK-PD) models?

Methodological Answer: In vitro assays (e.g., recombinant 5α-reductase isoforms 1/2) determine IC₅₀ values using tritiated testosterone substrates. In vivo, use radiolabeled this compound (e.g., deuterated analogs like sc-218478) to track tissue distribution via autoradiography. PK-PD modeling integrates enzyme occupancy rates with plasma DHT suppression (e.g., LC-MS/MS quantification at 0.1 ng/mL sensitivity) to predict dose-response relationships .

Q. What experimental strategies resolve contradictions in neurobehavioral data from rodent vs. human studies of Finasteride derivatives?

Methodological Answer: Discrepancies arise from species-specific neurosteroid metabolism. Address this by:

Q. How can researchers elucidate the metabolic fate of this compound and its active intermediates?

Methodological Answer: Administer stable isotope-labeled compound (e.g., ¹³C-Finasteride 2-(2-Methylpropanol)amide) to hepatocyte cultures or animal models. Identify phase I/II metabolites via high-resolution MS (HRMS) with data-dependent acquisition (DDA). Structural confirmation requires NMR of isolated metabolites (e.g., 6α-hydroxy derivatives, sc-207686) and enzyme inhibition assays to assess bioactivity .

Data Analysis and Reproducibility

Q. What statistical frameworks are optimal for analyzing dose-dependent effects on enzyme inhibition and neurosteroid modulation?

Methodological Answer: Use nonlinear mixed-effects modeling (NONMEM) to fit dose-response curves for IC₅₀ calculations. For neurosteroid data, apply Bayesian hierarchical models to account for inter-individual variability in human trials. Reproducibility requires pre-registered protocols (e.g., SAMPL guidelines) and open-data repositories for raw LC-MS/MS files .

Q. How should researchers address batch-to-batch variability in synthetic this compound?

Methodological Answer: Implement quality-by-design (QbD) principles during synthesis. Use design of experiments (DoE) to optimize reaction parameters (e.g., solvent ratio, catalyst loading). Batch consistency is validated via orthogonal methods: X-ray diffraction for crystallinity, dynamic vapor sorption (DVS) for hygroscopicity, and accelerated stability testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.